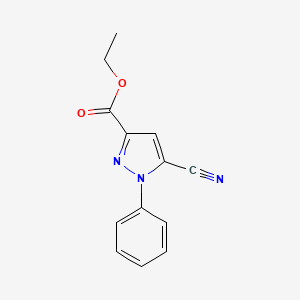
9H-Purine-6-methanol, 9-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-6-methanol, 9-(phenylmethyl)- is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a methanol group at the 6th position and a phenylmethyl group at the 9th position of the purine structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-6-methanol, 9-(phenylmethyl)- typically involves the halogen-metal exchange reaction of 9-benzyl-6-iodopurine with iPrMgCl in toluene at -80°C. This reaction proceeds almost quantitatively, producing the desired compound . The purine-derived Grignard reagent reacts selectively with aldehydes in toluene, yielding the corresponding alcohols in 25-62% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
9H-Purine-6-methanol, 9-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with the nucleophiles used.
科学的研究の応用
9H-Purine-6-methanol, 9-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9H-Purine-6-methanol, 9-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, purine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
6-Benzylpurine: Similar in structure, with a benzyl group at the 6th position instead of the 9th position.
6-Chloroguanine riboside: A modified nucleoside with a chlorine atom at the 6th position of the guanine base.
Uniqueness
9H-Purine-6-methanol, 9-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential anticancer activity make it a valuable compound for research and development.
特性
CAS番号 |
629604-05-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
(9-benzylpurin-6-yl)methanol |
InChI |
InChI=1S/C13H12N4O/c18-7-11-12-13(15-8-14-11)17(9-16-12)6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
InChIキー |
WYRCSEAQLWLOKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)






